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Compound of Interest

Compound Name: trans,trans-Dibenzylideneacetone

Cat. No.: B129372 Get Quote

Dibenzylideneacetone (DBA), systematically named 1,5-diphenylpenta-1,4-dien-3-one, is an

organic compound that exists as three geometric isomers: trans,trans, cis,trans, and cis,cis.[1]

[2] These isomers exhibit distinct physical and spectroscopic properties due to the different

spatial arrangements of the substituents around the carbon-carbon double bonds. The

trans,trans isomer is the most stable and is typically the main product of the Claisen-Schmidt

condensation reaction between benzaldehyde and acetone.[3][4][5] This guide provides a

comparative overview of the spectroscopic characteristics of these isomers, supported by

experimental data.

Physical Properties
The geometric isomerism in dibenzylideneacetone significantly influences its physical

properties, such as melting and boiling points. The greater symmetry and more efficient crystal

packing of the trans,trans isomer result in a much higher melting point compared to the other

isomers.[4]
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Isomer
Physical
Appearance

Melting Point (°C) Boiling Point (°C)

trans,trans-

dibenzylideneacetone
Yellow crystalline solid 110–111[1][6] -

cis,trans-

dibenzylideneacetone

Light yellow needle-

like crystals
60[1][3][6] -

cis,cis-

dibenzylideneacetone
Yellow oily liquid <20[5] 130 (at 2.7 Pa)[1][6]

Spectroscopic Analysis
Spectroscopic techniques such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance

(NMR) spectroscopy are invaluable for distinguishing between the isomers of

dibenzylideneacetone. The extended conjugation in the molecule gives rise to characteristic

spectral features.

UV-Visible Spectroscopy
The electronic transitions within the conjugated π-system of dibenzylideneacetone are

sensitive to its geometry. The λmax values, corresponding to the π → π* transition, differ for

each isomer. The most planar and fully extended trans,trans isomer allows for the most

effective conjugation, resulting in an absorption at the longest wavelength.[7][8]

Isomer λmax (nm) Molar Absorptivity (ε)

trans,trans 330[5][7][9] 34,300[5][9]

cis,trans 295[5][9] 20,000[5][9]

cis,cis 287[5][9] 11,000[5][9]

Note: Some sources report slightly different λmax values, such as 290 nm for the cis,cis isomer

and 233 nm for the cis,trans isomer.[7]

Infrared (IR) Spectroscopy
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The IR spectrum of dibenzylideneacetone is characterized by a strong absorption band

corresponding to the C=O stretching vibration of the α,β-unsaturated ketone. Due to

conjugation, this band appears at a lower frequency than that of a simple aliphatic ketone. The

precise position of the C=O stretch and the C=C stretching vibrations can vary slightly between

isomers. Studies have shown that in solution, dibenzylideneacetone can exist as a mixture of

conformers, leading to the appearance of multiple C=O bands.[10]

Functional Group trans,trans-DBA (cm⁻¹) General Range (cm⁻¹)

C=O Stretch ~1650 - 1676[10] 1665[4]

C=C Stretch (alkene) - 1580 - 1620[4]

C=C Stretch (aromatic) 1591, 1493[7] -

=C-H Bending (trans) 982[7] -

=C-H Bending (cis) 693[7] -

Ar-H Bending 759, 595[7] -

Nuclear Magnetic Resonance (¹H & ¹³C NMR)
Spectroscopy
¹H NMR spectroscopy is a powerful tool for differentiating the isomers based on the chemical

shifts and, more definitively, the coupling constants (J) of the vinylic protons. The coupling

constant for protons in a trans configuration is significantly larger than for those in a cis

configuration.

¹H NMR Data (CDCl₃)

Proton Assignment
trans,trans-DBA (δ,
ppm)

Multiplicity J (Hz)

Hα, Hα' (C2-H, C4-H) 7.09[11] Doublet ~15-16[12]

Hβ, Hβ' (C1-H, C5-H) 7.75[11] Doublet ~15-16[12]

Aromatic Protons 7.35-7.68[11] Multiplet -
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For the cis isomers, the expected coupling constant for the vinylic protons would be in the

range of 6-12 Hz.[12]

¹³C NMR Data (CDCl₃)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

chemical shifts are influenced by the electronic environment of each carbon atom.

Carbon Assignment Chemical Shift (δ, ppm)

C=O (C3) 188.75

Cα, Cα' (C2, C4) 125.44[13]

Cβ, Cβ' (C1, C5) 143.43

C1', C1'' (ipso-Aromatic) 134.82[13]

C2', C2'', C6', C6'' (ortho-Aromatic) 128.42[13]

C3', C3'', C5', C5'' (meta-Aromatic) 129.00[13]

C4', C4'' (para-Aromatic) 130.53[13]

Note: The provided ¹³C NMR data is for the common, most stable trans,trans isomer.

Experimental Protocols
The spectroscopic data presented in this guide are typically acquired using standard laboratory

procedures.

General Synthesis: Dibenzylideneacetone is commonly synthesized via a base-catalyzed

Claisen-Schmidt condensation reaction between two equivalents of benzaldehyde and one

equivalent of acetone, often using sodium hydroxide in an ethanol/water solvent system.[3] The

trans,trans isomer readily precipitates from the reaction mixture.

NMR Spectroscopy:

A sample of the dibenzylideneacetone isomer is dissolved in a deuterated solvent, such as

deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[14]
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The solution is transferred to an NMR tube.

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 or 500

MHz).

Data is processed, and chemical shifts are referenced to the residual solvent peak or an

internal standard like tetramethylsilane (TMS).

IR Spectroscopy:

For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with dry

potassium bromide and pressing it into a transparent disk.

For solution-phase measurements, the sample is dissolved in a suitable solvent (e.g., CCl₄,

CHCl₃) at a known concentration (e.g., M/20).[10]

The spectrum is recorded using an FTIR spectrometer, often in the range of 4000-400 cm⁻¹.

[7] Matched cells of a specific path length (e.g., 1 mm) are used for solution measurements.

[10]

UV-Vis Spectroscopy:

A dilute solution of the sample is prepared in a UV-transparent solvent, such as ethanol or

cyclohexane.

The analysis is performed using a dual-beam UV-Vis spectrophotometer.

The absorbance is measured over a specific wavelength range (e.g., 200-400 nm) using

quartz cuvettes with a defined path length (typically 1 cm).[7]

The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
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Caption: Relationship and relative stability of dibenzylideneacetone isomers.
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Caption: General workflow for the synthesis and spectroscopic analysis of DBA isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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